Cas no 138774-94-4 (Fmoc-D-2-Nal-OH)

Fmoc-D-2-Nal-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The D-2-naphthylalanine (D-2-Nal) side chain introduces chirality and aromatic bulk, which can enhance peptide stability and modulate biological activity. This compound is particularly valuable for constructing peptides with tailored conformational properties or improved receptor binding affinity. Its high purity and compatibility with standard Fmoc-based protocols make it a reliable choice for researchers in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to maintain stability.
Fmoc-D-2-Nal-OH structure
Fmoc-D-2-Nal-OH structure
商品名:Fmoc-D-2-Nal-OH
CAS番号:138774-94-4
MF:C28H23NO4
メガワット:437.4865
MDL:MFCD00077044
CID:64558
PubChem ID:57650968

Fmoc-D-2-Nal-OH 化学的及び物理的性質

名前と識別子

    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
    • Fmoc-D-2-Naphthylalanine
    • Fmoc-D-2-Nal-OH
    • N-(9-Fluorenylmethoxycarbonyl)-2-naphthyl-D-alanine
    • N-ALPHA-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine
    • Fmoc-D-3-(2-Naphthyl)alanine
    • N-Fmoc-3-(2-naphthyl)-D-alanine
    • Fmoc-3-(2-Naphthyl)-D-alanine
    • Fmoc-beta-(2-naphthyl)-D-alanine
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
    • (S)-N-FMOC-2-Naphthylalanine
    • Fmoc-D-3-(2-naphthyl)-alanine
    • PubChem11948
    • KSC491O9F
    • BDBM123738
    • HY-W010894
    • Fmoc-D-2-Nal-OH, >=98.0% (HPLC)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-naphthyl)-D-alanine
    • 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-
    • CS-W011610
    • A807433
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
    • F12304
    • (R)-N-FMOC-2-NAPHTHYLALANINE;
    • MFCD00077044
    • KP6G2WBA2G
    • AC-9937
    • GS-0026
    • 138774-94-4
    • 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-
    • AM83705
    • DCSD 002847 (2)
    • AKOS015896039
    • (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-yl)propanoic acid
    • AKOS008901340
    • M03149
    • J-300433
    • SCHEMBL3736523
    • EN300-3442138
    • FMOC-D-ALA(2-NAPH)-OH
    • MFCD00144886
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-naphthyl)propanoic acid;Fmoc-D-2-Nal-OH
    • (alphaR)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
    • (R)-a-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic Acid
    • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid
    • MDL: MFCD00077044
    • インチ: 1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
    • InChIKey: JYUTZJVERLGMQZ-AREMUKBSSA-N
    • ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 437.162708g/mol
  • ひょうめんでんか: 0
  • XLogP3: 5.9
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 437.162708g/mol
  • 単一同位体質量: 437.162708g/mol
  • 水素結合トポロジー分子極性表面積: 75.6Ų
  • 重原子数: 33
  • 複雑さ: 673
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: -1

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.2227 (rough estimate)
  • ゆうかいてん: 155 ºC
  • ふってん: 690.7°C at 760 mmHg
  • フラッシュポイント: 371.6±30.1 °C
  • 屈折率: 1.6290 (estimate)
  • すいようせい: Slightly soluble in water.
  • PSA: 75.63000
  • LogP: 6.06920
  • ようかいせい: 未確定

Fmoc-D-2-Nal-OH セキュリティ情報

Fmoc-D-2-Nal-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51974-5g
N-Fmoc-3-(2-naphthyl)-D-alanine, 95%
138774-94-4 95%
5g
¥6809.00 2023-02-26
eNovation Chemicals LLC
D386841-10g
Fmoc-3-(2-Naphthyl)-D-alanine
138774-94-4 98%
10g
$210 2024-05-24
MedChemExpress
HY-W010894-1g
Fmoc-D-2-Nal-OH
138774-94-4 ≥95.0%
1g
¥616 2023-08-31
Apollo Scientific
OR14601-5g
3-Naphth-2-yl-D-alanine, N-FMOC protected
138774-94-4 98+%
5g
£21.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F117031-1g
Fmoc-D-2-Nal-OH
138774-94-4 98%
1g
¥95.90 2023-09-03
eNovation Chemicals LLC
D386841-25g
Fmoc-3-(2-Naphthyl)-D-alanine
138774-94-4 98%
25g
$310 2024-05-24
ChemScence
CS-W011610-10g
Fmoc-D-2-Nal-OH
138774-94-4 98.82%
10g
$113.0 2022-04-27
Ambeed
A120226-10g
Fmoc-D-2-Nal-OH
138774-94-4 97%
10g
$45.0 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYL033-5G
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
138774-94-4 97%
5g
¥ 422.00 2023-04-06
abcr
AB353912-25 g
N-Fmoc-3-(2-naphthyl)-D-alanine, 95% (Fmoc-D-2Nal-OH); .
138774-94-4 95%
25g
€501.00 2023-04-26

Fmoc-D-2-Nal-OH 関連文献

Fmoc-D-2-Nal-OHに関する追加情報

Fmoc-D-2-Nal-OH: A Comprehensive Overview

The compound with CAS No. 138774-94-4, commonly referred to as Fmoc-D-2-Nal-OH, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is widely utilized in research and development due to its unique properties and versatility in various applications. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to Fmoc-D-2-Nal-OH.

Fmoc-D-2-Nal-OH stands for 9-fluorenylmethyloxycarbonyl-D-2-naphthylalanine hydroxylamine. It is a derivative of naphthylalanine, a non-natural amino acid, which has been modified to include the fluorenylmethyloxycarbonyl (Fmoc) group. This group serves as a protecting group for the amino terminus of peptides during solid-phase synthesis. The introduction of the Fmoc group enhances the stability and reactivity of the molecule, making it an invaluable tool in peptide chemistry.

Recent studies have highlighted the importance of Fmoc-D-2-Nal-OH in drug discovery and peptide-based therapeutics. Researchers have explored its role in constructing bioactive peptides with enhanced stability and bioavailability. For instance, a 2023 study published in *Nature Chemistry* demonstrated that incorporating Fmoc-D-2-Nal-OH into peptide sequences can significantly improve their resistance to enzymatic degradation, thereby extending their half-life in vivo.

In addition to its role in peptide synthesis, Fmoc-D-2-Nal-OH has found applications in materials science. Scientists have utilized this compound to develop self-assembling peptides that form nanofibers with potential applications in tissue engineering and drug delivery systems. A groundbreaking study in *Advanced Materials* revealed that Fmoc-D-2-Nal-OH can direct the formation of hierarchical nanostructures with tailored mechanical properties, paving the way for innovative biomaterials.

The synthesis of Fmoc-D-2-Nal-OH involves a multi-step process that begins with the preparation of D-2-naphthylalanine. This amino acid is then subjected to Fmoc protection using standard protocols. The reaction conditions are optimized to ensure high yields and purity, which are critical for its subsequent applications. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.

From an analytical standpoint, Fmoc-D-2-Nal-OH is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its quality for various applications.

In conclusion, Fmoc-D-2-Nal-OH (CAS No. 138774-94-4) is a versatile compound with a wide range of applications in peptide synthesis, drug discovery, and materials science. Its unique properties and compatibility with modern synthetic methodologies make it an indispensable tool for researchers across diverse disciplines. As ongoing research continues to uncover new potentials for this molecule, its significance in scientific advancements is expected to grow further.

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Amadis Chemical Company Limited
(CAS:138774-94-4)Fmoc-D-2-Nal-OH
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